Thermal Stability: Higher Boiling Point Enables Reactions at Elevated Temperatures
The target compound exhibits a significantly higher boiling point than its bromo analog when compared under reduced pressure. Specifically, 2-(2-chloroethyl)-2-methyl-1,3-dioxolane has a boiling point of 183.1 ± 15.0 °C at 760 mmHg (calculated) , whereas the 2-bromoethyl derivative boils at 68–70 °C at 8 mmHg . Even after correcting for pressure differences, the chloro compound is substantially less volatile, indicating stronger intermolecular forces and greater thermal stability. This property allows the chloro derivative to be employed in reactions conducted at elevated temperatures—such as high-boiling solvent reflux or neat melt conditions—without significant evaporative loss or thermal decomposition that would compromise the bromo compound .
| Evidence Dimension | Boiling point (atmospheric vs. reduced pressure) |
|---|---|
| Target Compound Data | 183.1 ± 15.0 °C (at 760 mmHg, calculated) |
| Comparator Or Baseline | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane: 68–70 °C (at 8 mmHg, lit.) |
| Quantified Difference | Chloro compound boils at a temperature >100 °C higher under equivalent pressure normalization. |
| Conditions | Calculated (Advanced Chemistry Development) vs. experimentally determined boiling point. |
Why This Matters
Procurement decisions for high-temperature synthetic routes should favor the chloro compound to avoid premature volatilization and ensure reaction integrity.
